Acidity Differentiation vs. 5-Iodo Isomer
2-Iodoisophthalic acid (2-IPA) demonstrates a significantly more acidic first carboxylic acid group (pKa1 = 2.19±0.10) compared to its positional isomer 5-iodoisophthalic acid (5-IPA; pKa1 = 3.18±0.10), a difference of approximately one logarithmic unit . This difference arises from the ortho-positioning of the electron-withdrawing iodine substituent relative to one carboxyl group in 2-IPA, which enhances acid strength through both inductive and proximity effects.
| Evidence Dimension | First acid dissociation constant (pKa1) |
|---|---|
| Target Compound Data | pKa1 = 2.19±0.10 (predicted) |
| Comparator Or Baseline | 5-Iodoisophthalic acid: pKa1 = 3.18±0.10 (predicted) |
| Quantified Difference | ΔpKa1 ≈ 1.0 unit (approximately 10-fold difference in Ka) |
| Conditions | Predicted values based on ACD/Labs Percepta Platform |
Why This Matters
This 10-fold difference in acid strength directly affects protonation state and metal-binding behavior in aqueous and buffered systems, making 2-IPA the preferred choice for applications requiring more acidic carboxylate functionalities or specific pH-dependent coordination chemistry.
